molecular formula C36H30OSn2 B075657 Bis(triphenyltin) oxide CAS No. 1262-21-1

Bis(triphenyltin) oxide

Cat. No.: B075657
CAS No.: 1262-21-1
M. Wt: 716 g/mol
InChI Key: MUHFQLVFMFDJOK-UHFFFAOYSA-N
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Description

Bis(triphenyltin) oxide (also known as 1,1,1,3,3,3-hexaphenyldistannoxane) is an organotin compound with the molecular formula C36H30OSn2 and a molar mass of 716.06 g/mol . This compound is characterized by the presence of two tin atoms bonded to a central oxygen atom, with each tin atom further bonded to three phenyl groups. It is known for its unique chemical properties and applications in various fields of research and industry.

Scientific Research Applications

Bis(triphenyltin) oxide has a wide range of applications in scientific research, including:

Safety and Hazards

Distannoxane, hexaphenyl- is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is also toxic by inhalation, in contact with skin, and if swallowed . It is recommended to avoid release to the environment .

Mechanism of Action

Target of Action

Bis(triphenyltin) oxide, also known as Distannoxane, hexaphenyl-, is an organotin compound . Organotin compounds are known to interact with a variety of cellular components . .

Mode of Action

Organotin compounds, including this compound, have been found to exhibit cytotoxic effects, anti-proliferating nature, and apoptotic-inducing nature . They are known to bind with DNA, particularly to the phosphate group . This interaction can lead to changes in the structure and function of DNA, potentially affecting gene expression and cellular functions .

Biochemical Pathways

Organotin compounds are known to play a role in lipid metabolism disorder and immunosuppression . They can also interfere with mitochondrial function, affecting oxidative phosphorylation .

Pharmacokinetics

Organotin compounds are generally known for their lipophilic character, which can increase their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA and its impact on cellular functions. The compound’s cytotoxic effects can lead to cell death, while its anti-proliferative nature can inhibit cell growth . Its ability to induce apoptosis can lead to programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other pollutants can result in combined toxicity . The compound’s effects can also vary depending on the specific biological system and the concentration of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(triphenyltin) oxide can be synthesized through several methods. One common synthetic route involves the reaction of triphenyltin hydroxide with triphenyltin chloride in the presence of a base . The reaction typically proceeds under mild conditions, with the formation of the distannoxane compound as the primary product.

Industrial Production Methods

While specific industrial production methods for distannoxane, hexaphenyl- are not widely documented, the synthesis generally follows similar principles to laboratory-scale preparation. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(triphenyltin) oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of distannoxane, hexaphenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from the reactions of distannoxane, hexaphenyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to distannoxane, hexaphenyl- include other organotin compounds such as tetraorganodistannoxanes and triorganotin compounds . These compounds share similar structural features and chemical properties, but differ in the number and type of organic groups attached to the tin atoms.

Uniqueness

Bis(triphenyltin) oxide is unique due to its specific arrangement of phenyl groups and the central oxygen atom, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .

Properties

IUPAC Name

triphenyl(triphenylstannyloxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFQLVFMFDJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074485
Record name Distannoxane, hexaphenyl-
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Molecular Weight

716.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262-21-1
Record name 1,1,1,3,3,3-Hexaphenyldistannoxane
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Record name Bis(triphenyltin) oxide
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Record name Triphenyltin oxide
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Record name Distannoxane, hexaphenyl-
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Record name Bis(triphenyltin) oxide
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